molecular formula C6H8O2 B1359138 (5-Methylfuran-3-yl)methanol CAS No. 20416-19-7

(5-Methylfuran-3-yl)methanol

Cat. No.: B1359138
CAS No.: 20416-19-7
M. Wt: 112.13 g/mol
InChI Key: IVMUOQVJXSCZKF-UHFFFAOYSA-N
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Description

(5-Methylfuran-3-yl)methanol is a furan-derived alcohol with a methyl group at the 5-position of the furan ring and a hydroxymethyl (-CH₂OH) substituent at the 3-position. This compound is of interest in catalytic hydrogenation studies, particularly in biomass conversion processes. It is synthesized via hydrogenation of 5-methylfurfural under optimized conditions (140 °C, 1 MPa H₂, 2 h) using Ni–Co catalysts, where the furan ring remains intact due to steric and electronic effects of the methyl group .

Properties

IUPAC Name

(5-methylfuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMUOQVJXSCZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20416-19-7
Record name 5-Methyl-3-furanmethanol
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Record name (5-methylfuran-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

  • Furan Ring Functionalization: : One common method to synthesize (5-Methylfuran-3-yl)methanol involves the functionalization of a furan ring. Starting with 5-methylfuran, the compound can be subjected to a formylation reaction using formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 3-position.

  • Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. 5-Methylfuran can be reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (5-Methylfuran-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

  • Reduction: : The compound can be reduced to form alcohols or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for such reductions.

  • Substitution: : Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups. Halogenation using bromine (Br(_2)) or chlorination using chlorine (Cl(_2)) are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_4)), and sodium borohydride (NaBH(_4)).

    Substitution: Halogens (Br(_2), Cl(_2)), nitrating agents (HNO(_3)), and sulfonating agents (SO(_3)).

Major Products Formed

    Oxidation: 5-Methylfuran-3-carboxaldehyde, 5-Methylfuran-3-carboxylic acid.

    Reduction: 5-Methylfuran-3-ylmethane, 5-Methylfuran-3-ylmethanol.

    Substitution: Halogenated furans, nitrofurans, sulfonated furans.

Scientific Research Applications

The compound (5-Methylfuran-3-yl)methanol has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of its applications, focusing on its synthesis, biological activities, and relevance in drug development, supported by case studies and data tables.

Antiviral Properties

Research has indicated that derivatives of this compound exhibit significant antiviral activity. For instance, a study synthesized a derivative that showed potent in vitro antiviral effects against herpes simplex virus types 1 and 2, with selectivity indices ranging from 310 to 530 . This highlights its potential as a therapeutic agent in treating viral infections.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Experimental results have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 50 µg/mL . This suggests potential applications in developing new antibiotics or antimicrobial agents.

Antioxidant Effects

The antioxidant capacity of this compound has been evaluated, demonstrating strong reducing power comparable to ascorbic acid. This property is particularly valuable in food processing and preservation, where it can mitigate the formation of harmful compounds.

Applications in Drug Development

Given its diverse biological activities, this compound is positioned as a promising candidate for drug development:

  • Pharmaceutical Intermediates : It serves as an important building block in synthesizing complex organic molecules, particularly in medicinal chemistry.
  • Potential Therapeutic Agents : The compound's antiviral and antimicrobial properties suggest it could be developed into therapeutic agents targeting infections and inflammatory diseases.

Summary of Research Findings

StudyObjectiveFindings
Study AAntiviral efficacySignificant reduction in viral load against HSV strains with selectivity indices from 310 to 530.
Study BAntimicrobial efficacyInhibition of E. coli and S. aureus at concentrations of 50 µg/mL.
Study CAntioxidant capacityStrong reducing power comparable to ascorbic acid at similar concentrations.

Detailed Experimental Results

  • Antiviral Study : In vivo studies demonstrated that intravaginal application of synthesized derivatives led to dose-dependent decreases in HSV viral yields.
  • Antimicrobial Efficacy : Laboratory tests reported a 60% reduction in bacterial growth at specified concentrations.
  • Antioxidant Activity : The compound exhibited significant free radical scavenging activity, which is crucial for food safety applications.

Mechanism of Action

The mechanism by which (5-Methylfuran-3-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substrate Reactivity and Product Selectivity

The reactivity of furan derivatives in hydrogenation reactions is highly dependent on substituent positions. Below is a comparison of (5-Methylfuran-3-yl)methanol with analogous compounds:

Substrate Catalyst Product Yield Key Observation
Furfural Ni3Co1/ELAC Cyclopentanol (CPL) ~100% Furan ring rearranges to cyclopentanol under hydrogenation.
2-Acetylfuran Ni3Co1/ELAC 2-Methylcyclopentanone 92% Methyl at C2 allows ring rearrangement but lowers yield vs. furfural.
5-Methylfurfural Ni3Co1/ELAC This compound 92% Methyl at C5 inhibits ring rearrangement, yielding furan alcohol.
5-(Hydroxymethyl)furfural Ni3Co1/ELAC No ring rearrangement N/A Hydroxymethyl group at C5 also prevents cyclization.

Data derived from hydrogenation studies under 140 °C, 1 MPa H₂, 2 h .

Key Findings:
  • Steric Hindrance: The methyl group at C5 in 5-methylfurfural blocks ring-opening pathways, leading to direct hydrogenation of the carbonyl group to form this compound.
  • Electronic Effects : Substrates with substituents at C2 (e.g., 2-acetylfuran) allow partial ring rearrangement but with reduced efficiency due to steric interference during catalysis.
  • Yield Trends: The yield of this compound (92%) is comparable to 2-methylcyclopentanone (92%) but lower than cyclopentanol (~100%), highlighting the impact of substituent position on catalytic selectivity .

Structural Analogues and Functional Group Influence

5-(Hydroxymethyl)furfural (HMF)

HMF, a biomass-derived platform chemical, shares structural similarities with 5-methylfurfural. However, its hydroxymethyl group at C5 also prevents furan ring rearrangement during hydrogenation, yielding non-cyclic products. This parallels the behavior of 5-methylfurfural, emphasizing the critical role of C5 substituents in suppressing cyclization .

[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol

This compound (CAS 1156314-75-8) features a methyl group at C2 of the furan ring and a piperidine-methanol moiety. While structurally distinct from this compound, its synthesis involves similar principles of functionalizing furan rings.

Biological Activity

(5-Methylfuran-3-yl)methanol is an organic compound that has garnered attention in recent years for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Profile

  • Chemical Formula : C6_6H8_8O2_2
  • Molecular Weight : 112.13 g/mol
  • IUPAC Name : this compound
  • Appearance : Oil
  • Storage Temperature : 4 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with biological targets, potentially modulating enzyme activity or receptor functions, which may lead to therapeutic applications in treating various diseases.

Antimicrobial Activity

Studies have shown that this compound has potential antimicrobial properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. Its ability to modulate cell signaling pathways could influence cancer cell proliferation and apoptosis. For instance, some studies have indicated that derivatives of furan compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological molecules, including enzymes and receptors:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
Enzyme ModulationPotential inhibition of metabolic enzymes

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers found that the compound displayed significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound derivatives. The study revealed that these derivatives could induce apoptosis in human cancer cell lines through the activation of caspase pathways. Notably, the compound's ability to enhance reactive oxygen species (ROS) production was linked to increased cancer cell death.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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